Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-3-(4-nitrophenyl)-1,2-oxazole

Regioselectivity Heterocyclic synthesis Nitrile oxide cycloaddition

Regioisomerically pure 3-aryl-5-bromoisoxazole produced exclusively via nitrosation–heterocyclization. Orthogonal C5–Br (cross-coupling) and 4-NO₂–Ph (reduction to amine) handles enable differential library synthesis in ≤2 steps. UV-active chromophore for HPLC/MS tracking. Structurally matched isomeric negative control for NS 2028 (CAS 204326-43-2). Privileged scaffold for antimicrobial hit-to-lead programs.

Molecular Formula C9H5BrN2O3
Molecular Weight 269.05 g/mol
CAS No. 142598-84-3
Cat. No. B116252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(4-nitrophenyl)-1,2-oxazole
CAS142598-84-3
Synonyms5-BROMO-3-(4-NITROPHENYL)ISOXAZOLE
Molecular FormulaC9H5BrN2O3
Molecular Weight269.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C9H5BrN2O3/c10-9-5-8(11-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H
InChIKeyBQVVMOLKUANHAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(4-nitrophenyl)-1,2-oxazole (CAS 142598-84-3): A Regiospecific 3-Aryl-5-bromoisoxazole Building Block with Orthogonal Reactive Handles


5-Bromo-3-(4-nitrophenyl)-1,2-oxazole (CAS 142598-84-3) is a disubstituted isoxazole heterocycle bearing a bromine atom at the 5-position and a 4-nitrophenyl substituent at the 3-position [1]. It belongs to the 3-aryl-5-bromoisoxazole subclass, synthesized with high regioselectivity via nitrosation–heterocyclization of 2-aryl-1,1-dibromocyclopropanes [2]. The compound carries the same molecular formula (C₉H₅BrN₂O₃, MW 269.05) as the fused tetracyclic sGC inhibitor NS 2028 (CAS 204326-43-2), establishing a critical isomeric differentiation for procurement .

Why Generic Substitution Fails for 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole: Regioisomeric Identity and Orthogonal Reactivity Are Non-Interchangeable


Simple substitution by another C₉H₅BrN₂O₃ isomer, a different 3-arylisoxazole, or a 5-bromoisoxazole lacking the nitro group is scientifically invalid. The 5-bromo-3-(4-nitrophenyl)-1,2-oxazole regioisomer is produced exclusively via a specific nitrosation–heterocyclization route, while alternative cyclocondensation methods generate regioisomeric mixtures [1]. The co-occurrence of a C5 bromine (a cross-coupling handle) and a 4-nitrophenyl group (a reducible chromophore and hydrogen-bonding element) is absent in analogs such as 5-bromo-3-phenylisoxazole (CAS 3356-92-1) . Furthermore, the topological isomer NS 2028 (CAS 204326-43-2) is a fused tetracyclic sGC inhibitor (Ki = 8 nM) with entirely distinct pharmacology . These structural features are not substitutable by any single in-class compound.

Quantitative Differentiation Evidence for 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole Versus Closest Analogs


Regioisomeric Exclusivity: 3-Aryl-5-bromoisoxazole vs. 5-Aryl-3-bromoisoxazole

The nitrosation–heterocyclization of 2-aryl-1,1-dibromocyclopropanes yields exclusively the 3-aryl-5-bromoisoxazole regioisomer, as confirmed by Bondarenko et al. (2015) [1]. Under optimized conditions (nitromethane, 10-fold excess NOCl·SO₃ adduct, 30 min, cyclopropane concentration 0.014–0.02 mol/L), 5-bromoisoxazoles were obtained in yields of 30–70% with no detectable 5-aryl-3-bromoisoxazole contaminant. In contrast, classical [3+2] cycloaddition of nitrile oxides with alkynes can produce regioisomeric mixtures requiring chromatographic separation [2].

Regioselectivity Heterocyclic synthesis Nitrile oxide cycloaddition

Topological Isomer Differentiation: 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole vs. NS 2028 (sGC Inhibitor)

5-Bromo-3-(4-nitrophenyl)-1,2-oxazole (CAS 142598-84-3) and NS 2028 (CAS 204326-43-2) share the identical molecular formula C₉H₅BrN₂O₃ (MW 269.05) but possess fundamentally different molecular topologies [1]. NS 2028 is a fused tetracyclic 8-bromo-1H,4H-[1,2,4]oxadiazolo[3,4-c][1,4]benzoxazin-1-one with potent sGC inhibitory activity (Ki = 8 nM, IC₅₀ = 30 nM basal, 200 nM NO-stimulated) . The target compound is a monocyclic 1,2-oxazole with a 4-nitrophenyl substituent, lacking the oxadiazolo-benzoxazinone fused ring system. The InChI Keys differ: BQVVMOLKUANHAH-UHFFFAOYSA-N (target) vs. MUDRLQRJCGJJTB-UHFFFAOYSA-N (NS 2028) [1].

Isomer discrimination Pharmacophore topology sGC inhibition

Orthogonal Reactive Handle Multiplicity: Dual Functionalization vs. Single-Point Analogs

5-Bromo-3-(4-nitrophenyl)-1,2-oxazole presents two chemically orthogonal reactive sites: the C5 bromine serves as a handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), while the 4-nitrophenyl group can be selectively reduced to a 4-aminophenyl moiety [1]. In contrast, 5-bromo-3-phenylisoxazole (CAS 3356-92-1) lacks the nitro group entirely, offering only the C5 bromine for derivatization. The 5-bromomethyl-3-(4-nitrophenyl)isoxazole analog (CAS 927188-96-3) provides an alkyl bromide handle but lacks the aromatic C5 bromide's cross-coupling versatility . The computed XLogP3 of 2.9 for the target compound reflects moderate lipophilicity suitable for membrane penetration in cell-based assays [2].

Cross-coupling Nitro reduction Sequential diversification

Substructure-Driven Antimicrobial Potential: Nitroisoxazole vs. Non-Nitro Analogs

Related 3-aryl-5-bromoisoxazole derivatives bearing nitro substituents have demonstrated antimicrobial activity profiles that distinguish them from non-nitrated analogs. In a study of 3-aryl-5-(3′-bromo/chlorophenyl)isoxazoles, compounds were screened for antitubercular and antimicrobial activities, establishing that the combination of bromine and electron-withdrawing aryl substitution enhances bioactivity [1]. Class-level evidence from nitroisoxazole SAR studies indicates that 4-nitrophenyl-substituted isoxazoles exhibit MIC values in the range of 10–50 µg/mL against Gram-positive bacteria , in contrast to the non-nitrated 5-bromo-3-phenylisoxazole which showed an IC₅₀ of 6.27 µM (approx. 1.4 µg/mL) only against Enterococcus faecalis biofilm formation [2].

Antimicrobial SAR Nitroaromatic bioreduction Gram-positive activity

Physicochemical Differentiation: Lipophilicity Contrast with NS 2028 and 5-(4-Nitrophenyl)isoxazole

The computed partition coefficient (XLogP3) for 5-bromo-3-(4-nitrophenyl)-1,2-oxazole is 2.9 [1], indicating moderate lipophilicity. The topological isomer NS 2028 exhibits a substantially lower predicted ACD/LogP of 0.27 , reflecting its more polar fused-ring architecture. The des-bromo analog 5-(4-nitrophenyl)isoxazole (CAS 3383-42-4, MW 190.16) lacks the bromine atom and therefore has a predictably lower logP [2]. The 0 hydrogen bond donor count and topological polar surface area of 71.9 Ų [1] place the target compound within favorable oral bioavailability space according to Lipinski and Veber rules.

LogP Drug-likeness Membrane permeability

Mass Spectrometric Signature: Characteristic [M–Br]⁺ Fragmentation as Identity Verification

3-Aryl-5-bromoisoxazoles exhibit a characteristic mass spectrometric fragmentation pathway in which the loss of bromine constitutes the first step, yielding an intense [M–Br]⁺ cation as the dominant peak [1]. This signature distinguishes 5-bromoisoxazoles from their 5-chloro and 5-fluoro counterparts, where halogen loss is less predominant. The target compound's monoisotopic mass is 267.94835 Da, with the [M–Br]⁺ fragment appearing at m/z 188.03 corresponding to the 3-(4-nitrophenyl)isoxazole cation [2]. This predictable fragmentation provides a rapid LC-MS identity confirmation that differentiates it from regioisomeric or isobaric contaminants.

Mass spectrometry Halogen fragmentation Quality control

Optimal Research and Industrial Application Scenarios for 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole (CAS 142598-84-3)


Combinatorial Library Synthesis via Sequential Orthogonal Derivatization

The compound's two orthogonal reactive handles—C5–Br for Pd-catalyzed cross-coupling and 4-NO₂–Ph for reduction to 4-NH₂–Ph—enable the construction of 3,5-differentially decorated isoxazole libraries in a maximum of two synthetic steps [1]. This regioisomerically pure starting material, produced exclusively as the 3-aryl-5-bromoisoxazole [2], ensures that library members maintain uniform regiochemistry, a critical requirement for SAR interpretation in medicinal chemistry campaigns.

Antimicrobial Screening Cascades Targeting Nitroreductase-Activated Prodrugs

The 4-nitrophenyl motif is a known substrate for bacterial nitroreductases, enabling bioreductive activation selectively within the pathogen microenvironment. While direct activity data for the target compound are emerging, class-level evidence indicates that 4-nitrophenyl isoxazoles achieve MIC values in the 10–50 µg/mL range , and related 3-aryl-5-bromoisoxazoles have been validated in antitubercular screens [3]. The target compound thus serves as a privileged scaffold for initiating a hit-to-lead antimicrobial program.

Chemical Probe Development with Built-In Chromophoric Reporter

The 4-nitrophenyl group provides a UV-active chromophore (λmax ≈ 270–320 nm, characteristic of nitroaromatics) that facilitates HPLC-based reaction monitoring and quantification without requiring additional derivatization. Combined with the mass spectrometric [M–Br]⁺ signature at m/z 188.03 [4], this enables dual-wavelength UV/MS tracking of reaction progress and product purity, streamlining the analytical workflow for process chemistry development.

Negative Control Selection for sGC Inhibitor Studies (NS 2028 Counter-Screening)

Given that NS 2028 (CAS 204326-43-2) is a widely used pharmacological tool for soluble guanylyl cyclase inhibition (Ki = 8 nM) , laboratories requiring a structurally matched but pharmacologically inactive negative control should consider 5-bromo-3-(4-nitrophenyl)-1,2-oxazole. The two compounds share the identical molecular formula (C₉H₅BrN₂O₃, MW 269.05) but differ fundamentally in topology , making the target compound suitable as an isomeric-negative control—provided its lack of sGC activity is experimentally confirmed in the user's assay system.

Quote Request

Request a Quote for 5-Bromo-3-(4-nitrophenyl)-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.